2-methoxy-N'-{(3Z)-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methoxy-N’-{(3Z)-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[321]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}benzohydrazide is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N’-{(3Z)-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}benzohydrazide typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.
Introduction of the Bicyclic Amine: The bicyclic amine (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane) can be introduced through a nucleophilic substitution reaction.
Formation of the Hydrazide: The benzohydrazide moiety is typically introduced by reacting the corresponding benzoyl chloride with hydrazine.
Final Coupling: The final step involves coupling the indole derivative with the benzohydrazide under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group and the indole ring.
Reduction: Reduction reactions can target the carbonyl groups within the structure.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Conditions for substitution reactions vary, but typically involve strong acids or bases, and sometimes catalysts like palladium.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology
Biologically, the compound may interact with various biomolecules, making it a candidate for studying enzyme inhibition or receptor binding.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry
Industrially, the compound might be used in the synthesis of pharmaceuticals or as an intermediate in the production of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-methoxy-N’-{(3Z)-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}benzohydrazide involves its interaction with specific molecular targets. These could include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through binding to these targets, altering their activity and leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
- 2-methoxy-N’-{(3Z)-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}benzohydrazide
- 2-methoxy-N’-{(3Z)-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}benzohydrazide
Uniqueness
The uniqueness of this compound lies in its combination of a methoxy group, an indole core, and a bicyclic amine. This structure provides a distinct set of chemical properties and potential biological activities that differentiate it from other similar compounds.
Properties
Molecular Formula |
C27H32N4O3 |
---|---|
Molecular Weight |
460.6 g/mol |
IUPAC Name |
N-[2-hydroxy-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methyl]indol-3-yl]imino-2-methoxybenzamide |
InChI |
InChI=1S/C27H32N4O3/c1-26(2)13-18-14-27(3,15-26)16-30(18)17-31-21-11-7-5-9-19(21)23(25(31)33)28-29-24(32)20-10-6-8-12-22(20)34-4/h5-12,18,33H,13-17H2,1-4H3 |
InChI Key |
CXFPNPYQZJCGSN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2CC(C1)(CN2CN3C4=CC=CC=C4C(=C3O)N=NC(=O)C5=CC=CC=C5OC)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.